molecular formula C8H11NO5S B1451782 4-(Dimethylsulfamoyl)-5-methylfuran-2-carboxylic acid CAS No. 1146294-71-4

4-(Dimethylsulfamoyl)-5-methylfuran-2-carboxylic acid

Cat. No.: B1451782
CAS No.: 1146294-71-4
M. Wt: 233.24 g/mol
InChI Key: YDYSZRWIHKNHPB-UHFFFAOYSA-N
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Description

4-(Dimethylsulfamoyl)-5-methylfuran-2-carboxylic acid is an organic compound that features a furan ring substituted with a dimethylsulfamoyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dimethylsulfamoyl)-5-methylfuran-2-carboxylic acid typically involves the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the dimethylsulfamoyl group: This step involves the reaction of the furan derivative with dimethylsulfamoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-(Dimethylsulfamoyl)-5-methylfuran-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The dimethylsulfamoyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Products include furanones and other oxygenated derivatives.

    Reduction: Products include alcohols and aldehydes.

    Substitution: Products include various substituted furan derivatives.

Scientific Research Applications

4-(Dimethylsulfamoyl)-5-methylfuran-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(Dimethylsulfamoyl)-5-methylfuran-2-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The dimethylsulfamoyl group can enhance the compound’s ability to interact with biological molecules, while the furan ring and carboxylic acid group can contribute to its overall activity.

Comparison with Similar Compounds

Similar Compounds

    4-(Dimethylsulfamoyl)phenylboronic acid: Similar in structure but contains a boronic acid group instead of a carboxylic acid group.

    3-Formylphenylboronic acid: Contains a formyl group instead of a carboxylic acid group and a boronic acid group instead of a dimethylsulfamoyl group.

    4-Formylphenylboronic acid: Similar to 3-formylphenylboronic acid but with the formyl group in a different position.

Uniqueness

4-(Dimethylsulfamoyl)-5-methylfuran-2-carboxylic acid is unique due to the combination of its furan ring, dimethylsulfamoyl group, and carboxylic acid group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

IUPAC Name

4-(dimethylsulfamoyl)-5-methylfuran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO5S/c1-5-7(15(12,13)9(2)3)4-6(14-5)8(10)11/h4H,1-3H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDYSZRWIHKNHPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)C(=O)O)S(=O)(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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